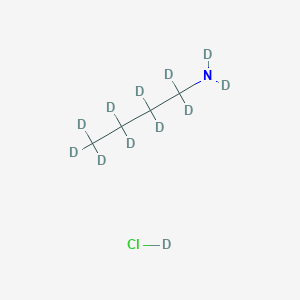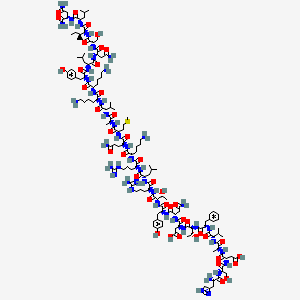
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride is a deuterated compound that is structurally related to phenothiazine derivatives. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can influence the compound’s pharmacokinetics and metabolic stability, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride typically involves multiple steps, including the introduction of deuterium atoms at specific positions. The process may start with the synthesis of the phenothiazine core, followed by the introduction of deuterium atoms through deuterium exchange reactions or the use of deuterated reagents. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale deuterium exchange reactions and the use of specialized equipment to ensure the high purity and yield of the deuterated product. The process would be optimized to minimize the loss of deuterium and to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mecanismo De Acción
The mechanism of action of 1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, potentially leading to altered pharmacological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: The parent compound, which is widely used in the treatment of psychiatric disorders.
Deuterated Phenothiazine Derivatives: Other deuterated analogs that may have similar or improved properties compared to the non-deuterated versions.
Uniqueness
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride is unique due to its specific deuterium substitutions, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can lead to longer-lasting effects and potentially improved therapeutic outcomes.
Propiedades
Número CAS |
1173020-65-9 |
|---|---|
Fórmula molecular |
C17H21ClN2S |
Peso molecular |
327.9 g/mol |
Nombre IUPAC |
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i1D3,6D,7D,8D,9D; |
Clave InChI |
XXPDBLUZJRXNNZ-HOCWLJKXSA-N |
SMILES isomérico |
[2H]C1=CC(=C2C(=C1)SC3=CC(=CC(=C3N2CC(C([2H])([2H])[2H])N(C)C)[2H])[2H])[2H].Cl |
SMILES canónico |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)


![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)



![Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl-](/img/structure/B12058746.png)
![calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate](/img/structure/B12058752.png)

![5H-Benzo[b]phosphindole, 5-chloro-](/img/structure/B12058763.png)

![5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12058769.png)

